Technical Guide: Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
Technical Guide: Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid
CAS Number: 270596-44-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, a chiral building block valuable in custom organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known properties with generalized, well-established protocols for similar Boc-protected amino acids.
Core Compound Data
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a synthetic amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its strategic use in multi-step syntheses, preventing unwanted side reactions. The presence of a phenyl group and a hexenoic acid backbone with a specific stereochemistry at the C-3 position makes it a versatile component for creating complex molecular architectures with potential biological activity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 270596-44-6 | N/A |
| Molecular Formula | C₁₇H₂₃NO₄ | N/A |
| Molecular Weight | 305.37 g/mol | N/A |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Ethyl Acetate) | N/A |
Synthesis and Chemical Reactivity
The synthesis of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is not explicitly detailed in the available literature. However, a plausible synthetic approach would involve the asymmetric synthesis of the amino acid backbone followed by the protection of the amine group using di-tert-butyl dicarbonate (Boc₂O).
The key reactive sites of this molecule are the carboxylic acid, the Boc-protected amine, and the alkene moiety. The carboxylic acid can be activated for amide bond formation, a crucial step in peptide synthesis. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate the free amine. The alkene functionality offers a site for various addition reactions, allowing for further molecular diversification.
Experimental Protocols
While specific experimental protocols for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid are not available, the following sections provide detailed, representative methodologies for the Boc protection of a generic amino acid and its subsequent use in solid-phase peptide synthesis (SPPS). These protocols are based on well-established procedures in peptide chemistry.
General Protocol for Boc Protection of an Amino Acid
This protocol describes a standard procedure for the protection of a primary amine of an amino acid using di-tert-butyl dicarbonate.
Materials:
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Amino acid
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Di-tert-butyl dicarbonate (Boc₂O)
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Dioxane
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Water
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Sodium hydroxide (NaOH)
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl)
Procedure:
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Dissolve the amino acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise to the stirred amino acid solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
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Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
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Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
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Extract the product into ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Remove the solvent under reduced pressure to yield the Boc-protected amino acid.
General Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for coupling a Boc-protected amino acid, such as Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, to a resin-bound peptide chain.
Materials:
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Peptide-resin with a free N-terminal amine
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Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid
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N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent
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N-Hydroxybenzotriazole (HOBt) or a similar activating agent
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIPEA)
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Trifluoroacetic acid (TFA)
Procedure:
Step 1: Resin Swelling and Deprotection
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Swell the peptide-resin in DMF for 30 minutes.
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Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with a solution of 50% TFA in DCM for 30 minutes.
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Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc group.
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Neutralize the resin with a solution of 10% DIPEA in DMF.
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Wash the resin again with DMF to remove excess base.
Step 2: Amino Acid Coupling
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In a separate vessel, pre-activate the Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid (3 equivalents relative to the resin loading) by dissolving it in DMF with HOBt (3 equivalents) and DIC (3 equivalents). Allow the activation to proceed for 10-15 minutes.
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Add the activated amino acid solution to the neutralized resin.
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Agitate the mixture for 2-4 hours at room temperature.
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Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
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Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Step 3: Iteration
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Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.
Potential Applications in Research and Drug Discovery
While specific biological activities for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid have not been reported in the reviewed literature, its structural features suggest several potential applications:
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Peptidomimetics: The unique side chain can be used to create peptide analogs with altered conformations and improved metabolic stability.
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Chiral Building Block: It serves as a valuable starting material for the synthesis of complex chiral molecules. The stereocenter and multiple functional groups allow for the construction of diverse molecular scaffolds.
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Drug Discovery: Incorporation of this amino acid into bioactive peptides can be a strategy to explore structure-activity relationships (SAR) and to develop novel therapeutic agents with enhanced properties.
Visualizations
General Workflow for Boc-Protected Amino Acid in SPPS
Caption: General workflow for incorporating a Boc-protected amino acid in Solid-Phase Peptide Synthesis.
Logical Relationship of Functional Groups in Synthesis
